molecular formula C26H36N2O8 B135368 Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 131970-78-0

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No. B135368
M. Wt: 504.6 g/mol
InChI Key: LPSVSMWQRIEQQY-UHFFFAOYSA-N
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Description

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), also known as TEDP, is an organic compound that has been used in various scientific research applications. It has been used in a variety of biochemical and physiological studies due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) involves the reaction of two molecules of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester with one molecule of ethylenediamine.

Starting Materials
2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester, ethylenediamine

Reaction
In a round-bottom flask, add 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester (2 eq) and ethylenediamine (1 eq) in anhydrous ethanol., Stir the reaction mixture at room temperature for 12 hours., Heat the reaction mixture to reflux for 24 hours., Allow the reaction mixture to cool to room temperature and filter the precipitated product., Wash the product with cold ethanol and dry under vacuum to obtain Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate).

Mechanism Of Action

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) works by binding to the active sites of enzymes and proteins, which then alters their structure and function. This binding can either activate or inhibit the enzyme or protein, depending on the concentration of Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate). In addition, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can also act as an inhibitor of certain metabolic pathways, which can lead to the inhibition of certain gene expression.

Biochemical And Physiological Effects

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes and proteins, which can lead to the inhibition of certain metabolic pathways and gene expression. In addition, it has been shown to have a protective effect against oxidative stress and can act as an antioxidant.

Advantages And Limitations For Lab Experiments

The main advantage of using Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) in lab experiments is its relative simplicity and ease of synthesis. It is also relatively inexpensive, making it an ideal choice for research applications. However, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can be toxic in high concentrations, so it is important to use caution when handling it.

Future Directions

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has a wide range of potential applications in scientific research. It has been used in the study of enzymes and proteins, metabolic pathways, and gene expression. In addition, it has potential applications in drug development, as it can act as an inhibitor of certain metabolic pathways. Furthermore, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) could be used in the development of novel drugs and therapies, as it has been shown to have a protective effect against oxidative stress. Finally, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) could be used in the development of new materials and catalysts, as it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been used in a variety of scientific research applications, such as in the study of enzymes and proteins. It has been used as a model compound to study the structure and function of enzymes, as well as the mechanism of action of various drugs. In addition, Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been used in the study of metabolic pathways and the regulation of gene expression.

properties

IUPAC Name

diethyl 1-[2-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O8/c1-9-33-23(29)19-15(5)27(16(6)20(19)24(30)34-10-2)13-14-28-17(7)21(25(31)35-11-3)22(18(28)8)26(32)36-12-4/h9-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSVSMWQRIEQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

CAS RN

131970-78-0
Record name Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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